
2-Bromopent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-penten-3-one is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of pentenone, characterized by the presence of a bromine atom at the second carbon and a double bond between the first and second carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-penten-3-one can be synthesized through the α-bromination of 1-penten-3-one. The process involves the reaction of 1-penten-3-one with bromine in the presence of acetic acid, leading to the formation of the α-bromo ketone. The reaction conditions typically include:
Reagents: Bromine (Br2), Acetic acid (CH3COOH)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-penten-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-penten-3-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Elimination Reactions: The compound can undergo dehydrobromination to form 1-penten-3-one.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH)
Elimination: Pyridine or other bases to facilitate the removal of HBr
Addition: Electrophiles such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr)
Major Products Formed
Substitution: Formation of substituted pentenones
Elimination: Formation of 1-penten-3-one
Addition: Formation of dihalo or halo-hydroxy derivatives
Aplicaciones Científicas De Investigación
2-Bromo-1-penten-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-penten-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the α-position makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The double bond also provides a site for addition reactions, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-pentanone: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-2-pentanone: Different position of the bromine atom, leading to different reactivity patterns.
3-Bromo-2-pentanone: Another isomer with different reactivity due to the position of the bromine atom.
Uniqueness
2-Bromo-1-penten-3-one is unique due to the presence of both a bromine atom and a double bond, which provides a combination of reactivity towards nucleophiles, electrophiles, and bases. This makes it a valuable compound in various synthetic applications.
Propiedades
Número CAS |
171877-74-0 |
|---|---|
Fórmula molecular |
C5H7BrO |
Peso molecular |
163.01 g/mol |
Nombre IUPAC |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
Clave InChI |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
SMILES canónico |
CCC(=O)C(=C)Br |
Sinónimos |
1-Penten-3-one, 2-bromo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


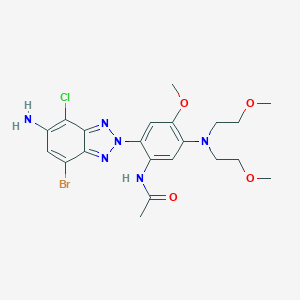
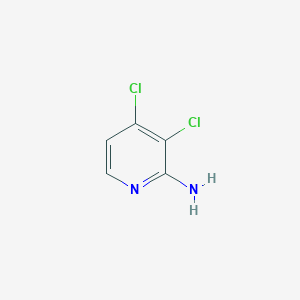
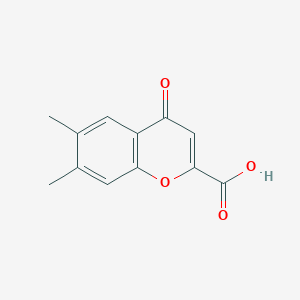
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
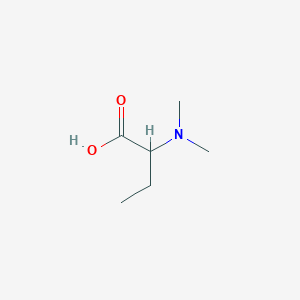
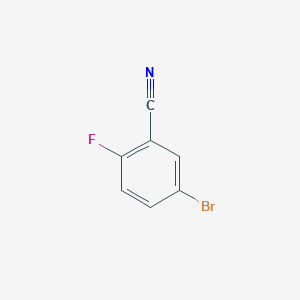
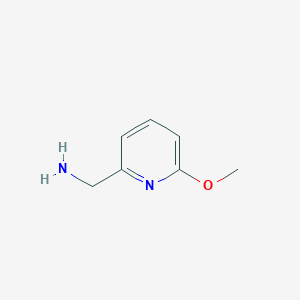
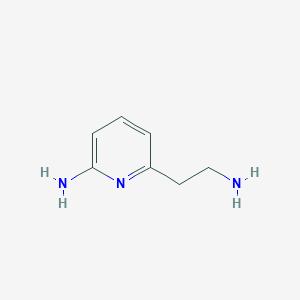
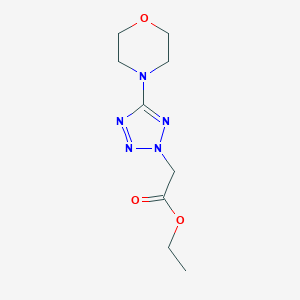
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
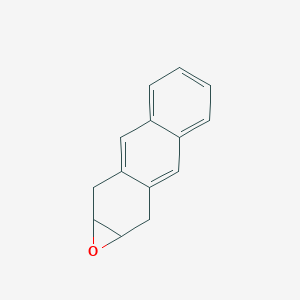
![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)](/img/structure/B68950.png)
